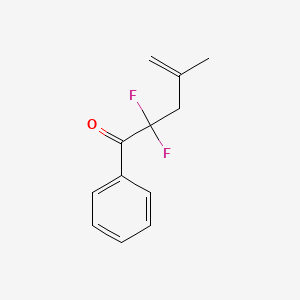
2,2-Difluoro-4-methyl-1-phenyl-4-penten-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2-Difluoro-4-methyl-1-phenyl-4-penten-1-one is an organic compound characterized by the presence of fluorine atoms, a phenyl group, and a pentenone structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoro-4-methyl-1-phenyl-4-penten-1-one typically involves the introduction of fluorine atoms into the molecular structure. One common method is the fluorination of a precursor compound using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure the selective introduction of fluorine atoms.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The production process must also include purification steps to isolate the desired product and remove any by-products or impurities.
化学反应分析
Types of Reactions
2,2-Difluoro-4-methyl-1-phenyl-4-penten-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The fluorine atoms can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
科学研究应用
2,2-Difluoro-4-methyl-1-phenyl-4-penten-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s fluorinated structure makes it useful in studying enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 2,2-Difluoro-4-methyl-1-phenyl-4-penten-1-one involves its interaction with molecular targets such as enzymes or receptors. The fluorine atoms can enhance the compound’s binding affinity and selectivity, leading to specific biological effects. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor signaling, or alteration of metabolic processes.
相似化合物的比较
Similar Compounds
2,2-Difluoro-4-methyl-1-phenyl-4-pentanol: A similar compound with an alcohol group instead of a ketone.
2,2-Difluoro-4-methyl-1-phenyl-4-pentanoic acid: A carboxylic acid derivative of the compound.
2,2-Difluoro-4-methyl-1-phenyl-4-pentene: A hydrocarbon analog without the ketone group.
Uniqueness
2,2-Difluoro-4-methyl-1-phenyl-4-penten-1-one is unique due to its specific combination of fluorine atoms, phenyl group, and pentenone structure. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
生物活性
2,2-Difluoro-4-methyl-1-phenyl-4-penten-1-one (CAS No. 373393-26-1) is a fluorinated compound that has garnered attention for its potential biological activities. This article aims to explore its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
The molecular formula of this compound is C11H10F2O, with a molecular weight of 202.19 g/mol. The compound features a conjugated system that contributes to its reactivity and interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C11H10F2O |
| Molecular Weight | 202.19 g/mol |
| IUPAC Name | This compound |
| CAS Number | 373393-26-1 |
Anticancer Properties
Recent studies have indicated that this compound exhibits significant anticancer activity. In vitro assays demonstrated that the compound inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.
Case Study:
In a study conducted by researchers at Osaka University, the compound was tested against a panel of human cancer cell lines. The results showed an IC50 value ranging from 0.5 to 3 µM across different cell lines, indicating potent cytotoxic effects .
The biological activity of this compound is primarily attributed to its ability to interact with microtubules and inhibit tubulin polymerization. This action disrupts the mitotic spindle formation during cell division, leading to apoptosis.
Pharmacokinetics
Pharmacokinetic studies suggest that this compound has favorable absorption and distribution characteristics. Its lipophilicity allows for good membrane permeability, which is essential for its bioavailability.
Toxicity Profile
Toxicological evaluations indicate that while the compound exhibits anticancer properties, it also poses potential risks for toxicity at higher concentrations. Studies have shown that it may induce genotoxic effects in certain cellular models; therefore, careful consideration is required when evaluating its therapeutic index.
属性
CAS 编号 |
373393-26-1 |
|---|---|
分子式 |
C12H12F2O |
分子量 |
210.22 g/mol |
IUPAC 名称 |
2,2-difluoro-4-methyl-1-phenylpent-4-en-1-one |
InChI |
InChI=1S/C12H12F2O/c1-9(2)8-12(13,14)11(15)10-6-4-3-5-7-10/h3-7H,1,8H2,2H3 |
InChI 键 |
WEYZDIZBMIJUMB-UHFFFAOYSA-N |
规范 SMILES |
CC(=C)CC(C(=O)C1=CC=CC=C1)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















